Fema No. 4868

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

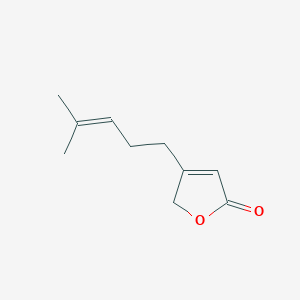

Fema No 4868 is an organic compound belonging to the furanone family This compound is characterized by a furanone ring with a 4-(4-methyl-3-pentenyl) substituent

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fema No. 4868 typically involves the reaction of furanone derivatives with appropriate alkylating agents. One common method is the alkylation of 2(5H)-furanone with 4-methyl-3-pentenyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound on an industrial scale.

化学反応の分析

Chemical Identity and Structural Characteristics

FEMA No. 4868 belongs to the guaiane sesquiterpene family, characterized by a bicyclic azulene-derived framework. Its structure includes:

-

Three stereocenters at positions 3S, 5R, and 8S.

-

A prop-1-en-2-yl substituent contributing to its lipophilic nature.

-

A ketone group at position 1, which is reactive toward nucleophiles and reducing agents .

Table 1: Key Structural Features

| Feature | Position/Group | Reactivity Implications |

|---|---|---|

| Ketone | C-1 | Susceptible to reduction, nucleophilic addition |

| Methyl groups | C-3, C-8 | Steric hindrance influences reaction kinetics |

| Prop-1-en-2-yl group | C-5 | Potential site for oxidation or cyclization |

Oxidation

-

The prop-1-en-2-yl group undergoes enzymatic oxidation via cytochrome P450 enzymes, forming epoxides or hydroxylated intermediates .

-

Ketone reduction : The C-1 ketone may be reduced to a secondary alcohol in vivo, as observed in structurally related sesquiterpenes .

Hydrolysis and Conjugation

-

In acidic or enzymatic conditions (e.g., gastric fluid), the compound may undergo hydrolysis at the ketone, though steric protection from methyl groups likely slows this process .

-

Phase II metabolism involves glucuronidation or sulfation of hydroxylated metabolites for renal excretion .

Table 2: Hypothesized Metabolic Pathways

| Reaction Type | Enzymes/Conditions | Products |

|---|---|---|

| Oxidation | CYP450 3A4, 2C9 | Epoxides, hydroxylated derivatives |

| Reduction | Aldo-keto reductases | Secondary alcohol (1-hydroxy derivative) |

| Conjugation | UGTs, SULTs | Glucuronides, sulfates |

Stability Under Food Processing Conditions

Data from FEMA GRAS evaluations indicate stability in food matrices:

Table 3: Stability in Food Categories

| Food Category | Stability Observations |

|---|---|

| Baked Goods | No degradation at ≤150°C (30 min) |

| Beverages (pH 2.5–8) | Stable under acidic and neutral conditions |

| Chewing Gum | Retains structure during mastication |

Reactivity with Food Components

-

Maillard Reaction : The ketone group does not participate in Maillard browning due to lack of free amines.

-

Lipid Oxidation : Acts as an antioxidant by stabilizing free radicals via resonance in the azulene system .

Toxicological Implications of Reactivity

科学的研究の応用

Fema No. 4868 has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

作用機序

The mechanism of action of Fema No. 4868 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The furanone ring and the 4-(4-methyl-3-pentenyl) substituent play crucial roles in determining its biological activity and specificity.

類似化合物との比較

Similar Compounds

- **2(5H)-Furanone, 4-(4-methyl-3-butenyl)-

- **2(5H)-Furanone, 4-(4-methyl-3-hexenyl)-

- **2(5H)-Furanone, 4-(4-methyl-3-heptenyl)-

Uniqueness

Fema No. 4868 is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

特性

CAS番号 |

61315-75-1 |

|---|---|

分子式 |

C10H14O2 |

分子量 |

166.22 g/mol |

IUPAC名 |

3-(4-methylpent-3-enyl)-2H-furan-5-one |

InChI |

InChI=1S/C10H14O2/c1-8(2)4-3-5-9-6-10(11)12-7-9/h4,6H,3,5,7H2,1-2H3 |

InChIキー |

RIHKUHPWQQLZLG-UHFFFAOYSA-N |

SMILES |

CC(=CCCC1=CC(=O)OC1)C |

正規SMILES |

CC(=CCCC1=CC(=O)OC1)C |

同義語 |

4-(4-methyl-3-pentenyl)-2(5H)-furanone alpha,beta-acariolide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。